molecular formula C18H21N3O2S B2451749 N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-32-9

N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2451749
CAS RN: 898452-32-9
M. Wt: 343.45
InChI Key: RGSRHGYBVIWQSA-UHFFFAOYSA-N
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Description

N1-ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, commonly known as ET-1, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor YAP and TEAD, which are essential in the Hippo signaling pathway. The Hippo pathway is fundamental in regulating organ size, tissue homeostasis, and stem cell differentiation. Therefore, ET-1 has potential applications in various fields of research, including cancer therapy, regenerative medicine, and tissue engineering.

Scientific Research Applications

Synthesis Methodologies

  • A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the compound , has been developed. This methodology is operationally simple and high yielding, making it a useful formula for the synthesis of oxalamides and their derivatives (Mamedov et al., 2016).

Pharmacological Applications

  • Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, which share a structural similarity with the compound , have been synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities. These compounds exhibited significant activities, comparable to those of indomethacin and aspirin, indicating potential pharmacological applications (Attimarad et al., 2017).

Molecular Docking Studies

  • N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, structurally related to the compound , has been investigated for its potential as an antitubercular agent via molecular docking studies. These studies provided insights into its inhibitory action against Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

Synthesis of Functionalized Compounds

  • The synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones via a three-component reaction demonstrates the potential for creating complex molecules with multiple indole units, similar to the target compound (Jiang & Yan, 2016).

Catalytic Applications

  • Scandium triflate-catalyzed oligomerization of indoles has been used to synthesize compounds like 2-[2,2-bis(indol-3-yl)ethyl]anilines and 3-(indolin-2-yl)indoles, highlighting the versatility of indole compounds in catalytic processes (Shelke & Kumar, 2017).

Chemical Characterization

  • The characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide, a compound similar to the target molecule, has been conducted to evaluate its pharmacological properties (Bonaventure et al., 2004).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRHGYBVIWQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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